2-Bromopropane-1,1,1-d3
Overview
Description
isopropyl bromide , is an organic compound with the molecular formula CD3CH(Br)CH3 . It is a colorless liquid with a pungent odor and is commonly used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropane-1,1,1-d3 can be synthesized through the bromination of propane-1,1,1,3,3,3-d6. The reaction typically involves the use of bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous flow of propane-1,1,1,3,3,3-d6 and bromine through a reactor, with precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropane-1,1,1-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form propanoic acid or other derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in propane-1,1,1,3,3,3-d6.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Propanoic acid, propanol, and other derivatives.
Reduction: Propane-1,1,1,3,3,3-d6.
Substitution: Various functionalized propanes depending on the nucleophile used.
Scientific Research Applications
2-Bromopropane-1,1,1-d3 is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.
Biology: The compound is used in biochemical studies to label and track molecules within biological systems.
Medicine: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromopropane-1,1,1-d3 exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions and the nature of the nucleophile.
Molecular Targets and Pathways:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the formation of a new bond and the expulsion of the bromine atom.
SN1 Mechanism: The bromine atom first leaves, forming a carbocation intermediate, which is then attacked by the nucleophile.
Comparison with Similar Compounds
1-Bromopropane: CH3CH2CH2Br
2-Bromopropane: CH3CHBrCH3
2-Bromopropane-1,1,1,3,3,3-d6: (CD3)2CHBr
These compounds differ in their reactivity and applications due to variations in their molecular structure and isotopic composition.
Properties
IUPAC Name |
2-bromo-1,1,1-trideuteriopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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